Dopamine D2 Receptor Affinity: Haloperidol's Sub-Nanomolar Ki Defines It as a High-Potency Antagonist
Haloperidol demonstrates extremely high affinity for the dopamine D2 receptor, a key target for antipsychotic activity. Its Ki (0.1 nM) is approximately 3-4 times lower than that of risperidone (0.44 nM) and orders of magnitude lower than clozapine (189 nM) . This quantitative difference underscores haloperidol's classification as a high-potency typical antipsychotic, directly contrasting with the lower D2 affinity of atypical agents like clozapine and the moderate affinity of risperidone.
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.1 nM ; Ki range = 0.2 - 7.6 nM |
| Comparator Or Baseline | Risperidone (Ki = 0.44 nM); Clozapine (Ki = 189 nM) |
| Quantified Difference | Haloperidol Ki is ~4.4-fold lower than risperidone and ~1,890-fold lower than clozapine. |
| Conditions | In vitro radioligand binding assays using cloned human D2 receptors . |
Why This Matters
Procurement decisions for research requiring potent, selective D2 antagonism must prioritize compounds with sub-nanomolar Ki values like haloperidol over weaker alternatives to ensure target engagement at physiologically relevant concentrations.
